Neutrophil antibiotic peptide NP-4
Description
Neutrophil antibiotic peptide NP-4 (NP-4) is a cationic antimicrobial peptide (AMP) belonging to the defensin family, first isolated from Oryctolagus cuniculus (rabbit) neutrophils . It is characterized by a compact β-sheet structure stabilized by three intramolecular disulfide bonds and a high proportion of cysteine and arginine residues, which contribute to its potent charge-mediated interactions with microbial membranes . NP-4 exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses, primarily through membrane permeabilization and disruption of cellular integrity . In rabbits, NP-4 is localized in the liver and peritoneal tissues, accounting for a significant fraction of neutrophil protein content . Its expression is dynamically regulated during inflammatory responses, as evidenced by its elevated urinary levels in rat models of uveitis, where it participates in neutrophil aggregation and innate immune activation .

Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
VSCTCRRFSCGFGERASGSCTVNGVRHTLCCRR |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison with Rabbit Defensins
Rabbit neutrophils express six defensins (NP-1 to NP-5 and NP-3A/B), each with distinct structural and functional properties:
Key Findings :
- Charge and Membrane Interaction : NP-4 (+4) exhibits intermediate cationic charge compared to NP-3A/B and NP-5 (+5), influencing its specificity for anionic microbial membranes. NP-4 shows lower membrane leakage induction in pure phosphatidylglycerol vesicles than NP-2 but demonstrates synergy in mixed lipid environments .
- Synergistic Effects : NP-4, when combined with NP-1–4, enhances NP-5’s membrane-disrupting activity, suggesting cooperative mechanisms in vivo .
Comparison with Human and Reptilian Defensins
- A truncated fragment (HNP-41–11) exhibits superior activity against multidrug-resistant bacteria compared to full-length NP-4 .
- Reptilian Defensin : Unlike NP-4 (+4), reptilian defensins carry a +7 charge, correlating with stronger electrostatic interactions and broader antifungal activity .
Expression Dynamics in Disease Models
In bovine IRBP-induced uveitis, NP-4 shows a distinct temporal expression profile compared to other proteins:
| Protein | Fold Change (D5) | Fold Change (D8) | Fold Change (D12) |
|---|---|---|---|
| Neutrophil antibiotic peptide NP-4 | 4.34 | 3.01 | 2.59 |
| Protein S100-A8 | 3.12 | 2.89 | 1.98 |
| Annexin A2 | 1.75 | 1.32 | 1.05 |
NP-4’s early-phase upregulation (peak at day 5) aligns with neutrophil infiltration in acute inflammation, contrasting with Annexin A2’s stable expression .
Biophysical and Therapeutic Comparisons
- Nanoparticle Preparation: NP-4 forms larger (1.0 µm) and heterogeneous nanoparticles after 72 h of lyophilization, whereas NP-5 generates smaller (391 nm), uniform particles under shorter lyophilization (24 h), impacting drug delivery efficiency .
- Antifungal Design : NP-4’s interaction with Aspergillus fumigatus chitin is weaker than NP-3B, prompting the development of peptidomimetics to enhance binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
